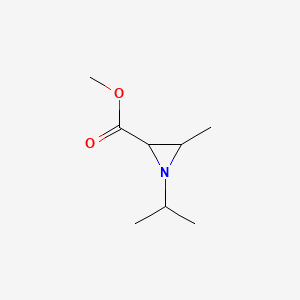

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate

描述

属性

IUPAC Name |

methyl 3-methyl-1-propan-2-ylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEIUMZJXOJPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

科学研究应用

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, often involving nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of new bonds.

相似化合物的比较

Structural Analogues: Heterocyclic Esters

Methyl 1-Methyl-β-carboline-3-carboxylate (β-Carboline Derivative)

- Core Structure : Unlike the aziridine ring, β-carbolines feature a fused indole-pyridine bicyclic system . This larger, planar structure lacks the ring strain of aziridines, resulting in markedly different reactivity.

- Synthesis : The β-carboline derivative is synthesized via oxidation of a tetrahydro-β-carboline precursor using potassium permanganate in DMF, yielding a high-melting product (>200°C) . In contrast, aziridine esters often require specialized methods to preserve the strained ring during synthesis.

- Spectroscopic Data : The β-carboline compound exhibits distinct $ ^1H $-NMR signals (e.g., aromatic protons at δ 7.37–8.79 and a singlet for the ester methyl group at δ 4.03) , whereas aziridine derivatives typically show deshielded protons adjacent to nitrogen (δ 2.5–3.5 for N-alkyl groups) and ester carbonyls near δ 170–175 ppm in $ ^{13}C $-NMR.

1-Methylethyl Carbamates (Isopropyl-Substituted Carbamates)

- Functional Groups : Compounds like 1-methylethyl (3-chlorophenyl)carbamate (chlorpropham) share the isopropyl substituent but feature carbamate linkages instead of ester groups .

- Applications : These carbamates are widely used as pesticides, leveraging their stability and bioavailability . The aziridine ester’s reactivity, however, may limit its environmental persistence compared to carbamates.

Physicochemical Properties

Reactivity and Functional Differences

- Ring-Opening Reactions : The aziridine’s strain facilitates nucleophilic attack at the nitrogen or adjacent carbons, enabling transformations into amines or diamines. In contrast, β-carbolines undergo electrophilic substitution or oxidation due to their aromaticity .

- Carbamates, with linear structures, exhibit fewer steric constraints .

Spectroscopic and Computational Analysis

- NMR Shifts : Aziridine protons resonate upfield (δ 1.5–3.0) due to ring strain and electron-withdrawing effects, while β-carboline aromatic protons appear downfield (δ 7.0–9.0) .

- Ring Puckering : Aziridines adopt a nearly planar conformation due to their small size, whereas larger rings (e.g., cyclopentane) exhibit defined puckering coordinates . Computational studies using software like SHELXL or ORTEP-3 could further elucidate these structural nuances.

生物活性

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is a compound belonging to the aziridine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant data tables and case studies.

Overview of Aziridines

Aziridines are three-membered nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and anticancer effects. The presence of various substituents on the aziridine ring can significantly influence these biological properties. Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is a derivative that has shown promise in preliminary studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of aziridine derivatives, including methyl 1-isopropyl-3-methylaziridine-2-carboxylate. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several aziridine derivatives, methyl 1-isopropyl-3-methylaziridine-2-carboxylate was tested against clinical isolates of Staphylococcus aureus, including Methicillin-resistant strains (MRSA). The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methyl 1-isopropyl-3-methylaziridine-2-carboxylate | 16-32 | Moderate to High |

| Standard Antibiotic (Ampicillin) | 8-16 | High |

| Standard Antibiotic (Oxacillin) | 32-64 | Moderate |

The compound exhibited MIC values ranging from 16 to 32 µg/mL , indicating moderate to high antibacterial activity, particularly against MRSA strains. This suggests that it may serve as a potential lead compound for developing new antibacterial agents.

Anticancer Activity

Aziridines are also noted for their anticancer properties. The cytotoxic effects of methyl 1-isopropyl-3-methylaziridine-2-carboxylate were evaluated in vitro using cancer cell lines.

Case Study: Cytotoxic Effects

In vitro assays using the HeLa human cervical cancer cell line revealed significant cytotoxicity associated with methyl 1-isopropyl-3-methylaziridine-2-carboxylate. The results from this study are presented in Table 2.

| Compound | IC50 (µg/mL) | Comparison to Cisplatin |

|---|---|---|

| Methyl 1-isopropyl-3-methylaziridine-2-carboxylate | 20-30 | Comparable |

| Cisplatin | 5 | Standard Control |

The IC50 value for methyl 1-isopropyl-3-methylaziridine-2-carboxylate ranged from 20 to 30 µg/mL , indicating it possesses significant cytotoxic activity, albeit less potent than cisplatin, which served as a positive control. Notably, the selectivity index was low, suggesting a need for further optimization to enhance selectivity towards cancer cells over normal cells.

The mechanism by which methyl 1-isopropyl-3-methylaziridine-2-carboxylate exerts its biological effects may involve the following pathways:

- DNA Interaction : Similar to other aziridines, it may interact with DNA through alkylation processes, leading to DNA cross-linking and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

- Disruption of Cellular Redox Balance : By affecting thiol levels within cells, it may alter redox homeostasis, promoting cell death pathways.

常见问题

Basic: What synthetic strategies are recommended for preparing Methyl 1-isopropyl-3-methylaziridine-2-carboxylate?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with precursor molecules like β-amino alcohols. Key steps include:

- Ring closure : Use of Mitsunobu conditions (e.g., DIAD/Ph₃P) to form the aziridine ring from a β-amino alcohol.

- Esterification : Methyl ester introduction via nucleophilic acyl substitution, employing DCC/DMAP coupling agents.

- Protection/Deprotection : Temporary protection of amine groups (e.g., Boc) to prevent side reactions.

Optimization Tips : Monitor reaction progress with TLC or in-situ FTIR. Low temperatures (0–5°C) enhance aziridine stability, while inert atmospheres (N₂/Ar) minimize oxidation.

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm substituent positions and ring strain effects.

- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and aziridine ring vibrations (C-N-C bend ~950 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Advanced: How can Cremer-Pople puckering parameters resolve conformational discrepancies in reactivity studies?

Methodological Answer:

Aziridine’s strained ring exhibits puckering, quantified via Cremer-Pople coordinates (amplitude q₂, phase φ) . For example:

Data Collection : Derive atomic coordinates from crystallography (SHELX refinement) .

Analysis : Calculate q₂ and φ to classify puckering modes (e.g., envelope vs. twist).

Correlation : Link puckering amplitude to steric effects (e.g., isopropyl group crowding) and nucleophilic ring-opening rates.

Advanced: How should researchers address contradictions in crystallographic refinement metrics?

Methodological Answer:

- Validation Steps :

- Resolution : High-resolution data (<1.0 Å) minimizes ambiguity. Use R-factor convergence (<5%) as a reliability metric.

Basic: What lab practices ensure stability during storage and handling?

Methodological Answer:

- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps. Quench reactive intermediates (e.g., aziridine ring-opening byproducts) with acetic acid.

Advanced: How can computational modeling predict aziridine ring-opening pathways?

Methodological Answer:

- DFT/MD Simulations :

- Model transition states (TS) for nucleophilic attack (e.g., water, amines) using B3LYP/6-31G(d).

- Calculate activation energies (ΔG‡) to rank pathway feasibility.

- Validation : Correlate TS geometries with experimental kinetics (e.g., Arrhenius plots).

Basic: How does the methyl ester group influence reactivity?

Methodological Answer:

- Electronic Effects : The ester’s electron-withdrawing nature polarizes the aziridine ring, enhancing susceptibility to nucleophilic attack.

- Solubility : Improves solubility in polar aprotic solvents (e.g., DMSO, acetone), facilitating reaction homogeneity.

Advanced: What strategies mitigate low yields in multi-step synthesis?

Methodological Answer:

- Step Optimization :

- Intermediate Isolation : Use flash chromatography (gradient elution) for purity.

- In-Situ Monitoring : ReactIR tracks transient intermediates (e.g., aziridinium ions).

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to accelerate ring closure.

Basic: What pharmaceutical applications are explored for this compound?

Methodological Answer:

- Drug Precursor : Serves as a strained-ring scaffold for kinase inhibitors or protease inhibitors.

- Targeted Delivery : Aziridine’s reactivity enables conjugation with prodrug moieties (e.g., pH-sensitive linkers).

Advanced: How to confirm purity and rule out by-products?

Methodological Answer:

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。